

An In-depth Technical Guide to Sulfisomidin-d4: Chemical Properties and Applications

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Compound of Interest		
Compound Name:	Sulfisomidin-d4	
Cat. No.:	B15565427	Get Quote

This technical guide provides a comprehensive overview of **Sulfisomidin-d4**, a deuterated analog of the sulfonamide antibiotic Sulfisomidine. Tailored for researchers, scientists, and drug development professionals, this document details its chemical properties, outlines relevant experimental protocols, and presents key data in a structured format.

Introduction

Sulfisomidin-d4 is the isotopically labeled version of Sulfisomidine, where four hydrogen atoms on the phenyl ring have been replaced with deuterium. This substitution makes it a valuable tool in analytical and research settings, particularly as an internal standard for quantitative mass spectrometry-based assays. The increased mass of deuterium allows for clear differentiation between the analyte (Sulfisomidine) and the standard (**Sulfisomidin-d4**) in complex biological matrices, leading to more accurate and precise measurements.

Chemical and Physical Properties

The introduction of deuterium atoms results in a slight increase in the molecular weight of **Sulfisomidin-d4** compared to its non-deuterated counterpart, Sulfisomidine. While many fundamental chemical properties remain similar, the difference in mass is critical for its application as an internal standard. The following table summarizes and compares the key chemical and physical properties of both compounds. It is important to note that while experimental data is available for Sulfisomidine, many of the properties for **Sulfisomidin-d4** are computed.



Property	Sulfisomidin-d4	Sulfisomidine	Data Type
IUPAC Name	4-amino-2,3,5,6- tetradeuterio-N-(2,6- dimethylpyrimidin-4- yl)benzenesulfonamid e[1]	4-amino-N-(2,6- dimethylpyrimidin-4- yl)benzenesulfonamid e[2]	-
Molecular Formula	C12H10D4N4O2S	C12H14N4O2S	-
Molecular Weight	282.36 g/mol [1]	278.33 g/mol [2]	Computed
Exact Mass	282.10885386 Da[1]	278.08374688 Da	Computed
Melting Point	Not available	243-245 °C	Experimental
Water Solubility	Not available	1.382 g/L at 25 °C	Experimental
рКа	Not available	7.25 (Uncertain), 6.12 (Strongest Acidic)	Experimental
LogP	1.2	0.84 - 0.91	Computed
Appearance	-	White to off-white solid	-

Synthesis and Manufacturing General Synthesis of Sulfisomidine (Parent Compound)

A specific synthesis protocol for **Sulfisomidin-d4** is not readily available in the public domain. However, the synthesis of the parent compound, Sulfisomidine, is well-documented and provides a basis for understanding how its deuterated analog could be produced. The synthesis of Sulfisomidine is a multi-step process. A plausible route to **Sulfisomidin-d4** would involve using a deuterated starting material, such as deuterated aniline, in a similar synthetic pathway.

The key steps for the synthesis of Sulfisomidine are as follows:

• Reaction of 6-amino-2,4-dimethylpyrimidine with p-nitrobenzenesulfonyl chloride: This initial step forms the sulfonamide linkage. The reaction is typically carried out in a solvent like



pyridine.

- Purification of the intermediate: The resulting product, 6-(p-nitrobenzenesulfonamido)-2,4dimethylpyrimidine, is precipitated and purified.
- Reduction of the nitro group: The nitro group is then reduced to an amino group, commonly
 using iron and hydrochloric acid, to yield the final product, Sulfisomidine.



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Synthesis Pathway of Sulfisomidine

Experimental Protocols Quantification of Sulfisomidine using Sulfisomidin-d4 as an Internal Standard by LC-MS/MS

Sulfisomidin-d4 is primarily used as an internal standard for the accurate quantification of Sulfisomidine in various samples, particularly biological matrices like milk, plasma, or tissue. The following is a representative protocol.

- 1. Sample Preparation (Extraction and Clean-up):
- To a known volume or weight of the sample (e.g., 2 mL of milk), add a precise amount of Sulfisomidin-d4 internal standard solution.
- Add a protein precipitation agent, such as acetonitrile (e.g., 8 mL).



- Vortex the mixture vigorously to ensure thorough mixing and precipitation of proteins.
- Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
- Carefully collect the supernatant.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the dried residue in a specific volume (e.g., 1 mL) of the initial mobile phase.
- Filter the reconstituted sample through a syringe filter (e.g., 0.22 μm) before injection into the LC-MS/MS system.
- 2. LC-MS/MS Conditions:
- Liquid Chromatography (LC):
 - Column: A C18 analytical column is commonly used.
 - Mobile Phase: A gradient elution with mobile phase A (e.g., water with 0.1% formic acid)
 and mobile phase B (e.g., acetonitrile with 0.1% formic acid) is typical.
 - Flow Rate: A suitable flow rate is selected based on the column dimensions.
 - Injection Volume: A small volume (e.g., 5-10 μL) of the prepared sample is injected.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used.
 - Detection Mode: Multiple Reaction Monitoring (MRM) is employed to selectively detect and quantify the precursor-to-product ion transitions for both Sulfisomidine and Sulfisomidin-d4.
 - Sulfisomidine: Monitor a specific transition (e.g., m/z 279.1 → 156.1).

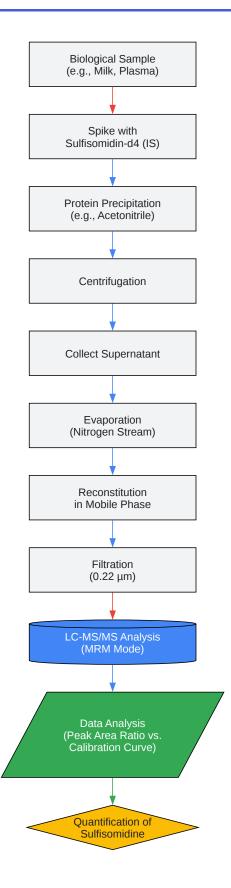


- **Sulfisomidin-d4**: Monitor the corresponding shifted transition (e.g., m/z 283.1 → 160.1).
- Data Analysis: The concentration of Sulfisomidine in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Sulfisomidine and a constant concentration of Sulfisomidin-d4.

Visualizations Chemical Structures

The following diagram illustrates the chemical structures of Sulfisomidine and its deuterated analog, **Sulfisomidin-d4**, highlighting the positions of the deuterium atoms on the phenyl ring.





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